An In-depth Technical Guide to 5'-DMTr-2,2'-anhydrothymidine: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 5'-DMTr-2,2'-anhydrothymidine: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-(4,4'-dimethoxytrityl)-2,2'-anhydrothymidine, a key modified nucleoside with significant applications in the synthesis of therapeutic oligonucleotides and as a precursor for various antiviral and antitumor agents. This document details its chemical structure, physicochemical properties, synthesis, and relevant experimental protocols.
Chemical Structure and Properties
5'-DMTr-2,2'-anhydrothymidine is a derivative of the natural nucleoside thymidine (B127349), characterized by two critical modifications: a dimethoxytrityl (DMTr) group protecting the 5'-hydroxyl function and an anhydro linkage between the C2 of the pyrimidine (B1678525) base and the C2' of the sugar moiety. This anhydro bridge locks the conformation of the furanose ring, influencing the overall structure and properties of the molecule.
The presence of the bulky, acid-labile DMTr group is crucial for its application in automated solid-phase oligonucleotide synthesis, allowing for selective deprotection and chain elongation. The 2,2'-anhydro linkage, on the other hand, imparts unique chemical reactivity, making it a valuable intermediate for the synthesis of various nucleoside analogs with modified sugar moieties.
A summary of the key physicochemical properties of 5'-DMTr-2,2'-anhydrothymidine and its related compounds is presented in Table 1.
Table 1: Physicochemical Properties of 5'-DMTr-2,2'-anhydrothymidine and Related Compounds
| Property | 5'-DMTr-2,2'-anhydrothymidine | 5'-O-(4,4'-Dimethoxytrityl)thymidine | 2,3'-Anhydrothymidine |
| CAS Number | 817623-11-3[1] | 40615-39-2 | 15981-92-7 |
| Molecular Formula | C₃₁H₃₀N₂O₇[1] | C₃₁H₃₂N₂O₇ | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 542.58 g/mol [1] | 544.59 g/mol | 224.21 g/mol |
| Appearance | White Powder | Solid | Powder |
| Melting Point | Not explicitly available | 114-116 °C (subl.) | 246-247 °C |
| Solubility | Not explicitly available | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | Methanol: 50 mg/mL |
| Storage Temperature | 常温保存 (Room temperature)[1] | 2-8°C | −20°C |
Synthesis and Reactivity
The synthesis of 5'-DMTr-2,2'-anhydrothymidine typically involves the protection of the 5'-hydroxyl group of thymidine with a DMTr group, followed by an intramolecular cyclization to form the 2,2'-anhydro linkage. This cyclization is a key step that introduces conformational rigidity to the sugar moiety.
The 2,2'-anhydro linkage is susceptible to nucleophilic attack, which is the basis for its utility as a synthetic intermediate. This reactivity allows for the stereospecific introduction of various functional groups at the 2'-position of the sugar ring, leading to the synthesis of a wide range of modified nucleosides with potential therapeutic applications. For instance, treatment of 2,2'-anhydro nucleosides with hydrogen fluoride (B91410) can yield 2'-deoxy-2'-fluoro analogs, a class of compounds with enhanced antiviral properties.[2]
Experimental Protocols
General Synthesis of 5'-DMTr-Anhydrothymidine (Illustrative)
A plausible synthetic route would involve:
-
5'-O-DMTr Protection: Reaction of thymidine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous solvent like pyridine (B92270) to protect the primary 5'-hydroxyl group.
-
Activation of the 2'-Hydroxyl Group: Conversion of the 2'-hydroxyl group into a good leaving group, for example, by sulfonylation (e.g., with tosyl chloride or mesyl chloride).
-
Intramolecular Cyclization: Treatment with a base to facilitate the intramolecular nucleophilic attack of the O2 of the thymine (B56734) base on the C2' of the sugar, displacing the leaving group and forming the 2,2'-anhydro bridge.
-
Purification: Purification of the final product is typically achieved by column chromatography on silica (B1680970) gel.
Characterization of the synthesized compound would involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity.
Incorporation into Oligonucleotides
The primary application of 5'-DMTr-2,2'-anhydrothymidine is as a building block for the synthesis of modified oligonucleotides. The DMTr group allows for its use in standard phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.
A general protocol for incorporation involves:
-
Phosphoramidite Synthesis: Conversion of the 3'-hydroxyl group of 5'-DMTr-2,2'-anhydrothymidine into a phosphoramidite derivative.
-
Solid-Phase Oligonucleotide Synthesis:
-
Deblocking: Removal of the 5'-DMTr group from the growing oligonucleotide chain attached to the solid support using a mild acid.
-
Coupling: Coupling of the 5'-DMTr-2,2'-anhydrothymidine phosphoramidite to the free 5'-hydroxyl of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups.
-
Oxidation: Oxidation of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: Cleavage of the synthesized oligonucleotide from the solid support and removal of all protecting groups.
Biological Significance and Applications in Drug Development
While direct biological activity data for 5'-DMTr-2,2'-anhydrothymidine is limited, its derivatives and related anhydro-nucleosides have shown significant potential in drug development.
-
Antiviral and Antitumor Agents: 2,2'-Anhydro-nucleosides serve as key intermediates in the synthesis of various nucleoside analogs with antiviral and antitumor properties.[4][5][6] For example, derivatives of 2,2'-anhydro-1-(β-D-arabinofuranosyl)cytosine have demonstrated cytotoxicity against HeLa cells and activity against DNA viruses.[5][6]
-
Oligonucleotide Therapeutics: The incorporation of conformationally constrained nucleosides, such as those derived from 2,2'-anhydrothymidine, into oligonucleotides can enhance their binding affinity to target RNA or DNA sequences and increase their resistance to nuclease degradation. This makes them valuable components in the design of antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
The rigid conformation of the sugar in 2,2'-anhydro-nucleosides has been studied by proton magnetic resonance (PMR), revealing a C1'-exo conformation in solution, which differs from the C4'-endo conformation observed in the crystal state for related pyrimidine cyclonucleosides.[7] This conformational preference can have significant implications for the design of oligonucleotides with specific structural and functional properties.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structure of 5'-DMTr-2,2'-anhydrothymidine.
Caption: Synthetic workflow and applications of 5'-DMTr-2,2'-anhydrothymidine.
References
- 1. 5'-DMTr-2,2'-anhydrothymidine; 品牌:瑞和宁 武汉 - ChemicalBook [m.chemicalbook.com]
- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Studies on biologically active nucleosides and nucleotides. 5. Synthesis and antitumor activity of some 2,2'-anhydro-1-(3',5'-di-O-acyl-beta-D-arabinofuranosyl)cytosine salts and 2,2'-anhydro-1-(3'-O-acyl-beta-D-arabinofuranoxyl)cytosine 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactions of 2-acyloxyisobutyryl halides with nucleosides. 7. Synthesis and biological evaluation of some 2,2'-anhydro-1(3',5'-di-O-acyl-beta-D-arabinofuranosyl)cytosine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of 2-acyloxyisobutyryl halides with nucleosides. 6. Synthesis and biological evaluation of some 3'-acyl derivatives of 2,2'-anhydro-1-(beta-D-arabinofuranosyl)cytosine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleoside conformations. XVII. A PMR study of 2′-anhydronucleosides and comparison with X-ray data - PMC [pmc.ncbi.nlm.nih.gov]
